molecular formula C21H24N4O2 B2841764 1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one CAS No. 2248528-43-8

1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one

Cat. No.: B2841764
CAS No.: 2248528-43-8
M. Wt: 364.449
InChI Key: AQCMJPAYKIQNDO-IGOJGBNBSA-N
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Description

1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a bicyclic hexane structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole moiety, the construction of the piperazine ring, and the assembly of the bicyclic hexane structure. Common synthetic routes may involve:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Construction of the Piperazine Ring: This step often involves the reaction of ethylenediamine with dihaloalkanes or other suitable reagents.

    Assembly of the Bicyclic Hexane Structure: This can be accomplished through cycloaddition reactions or other ring-forming strategies.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the bicyclic hexane structure may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and indomethacin, share some structural similarities.

    Piperazine Derivatives: Compounds like piperazine and its derivatives, which are commonly used in pharmaceuticals.

    Bicyclic Hexane Compounds: Molecules with similar bicyclic structures, such as bicyclo[3.1.0]hexane derivatives.

Uniqueness

1-[(1R,5S)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one is unique due to its combination of the indole, piperazine, and bicyclic hexane moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a wide range of activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1S,5R)-6-[4-(1H-indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-19(26)25-12-15-16(13-25)20(15)21(27)24-10-8-23(9-11-24)18-5-3-4-17-14(18)6-7-22-17/h2-7,15-16,20,22H,1,8-13H2/t15-,16+,20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCMJPAYKIQNDO-NYTJIUQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2C(C1)C2C(=O)N3CCN(CC3)C4=CC=CC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)N3CCN(CC3)C4=CC=CC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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